Lipophilic Bulk Differentiation: Cyclohexyl vs. Cyclopentyl Acyl Chain Impact on cLogP
A key structural distinction between the target compound and its closest commercially cataloged analog lies in the lipophilic bulk of the acyl chain. The target compound contains a 3-cyclohexylpropanamide moiety, whereas CAS 852137-06-5 incorporates a smaller 3-cyclopentylpropanamide group. This structural difference predicts a quantifiably higher calculated partition coefficient (cLogP) for the target compound. Based on computational prediction using the XLogP3 algorithm, the target compound (C20H28N2O) has a cLogP of approximately 4.5 [1], while the cyclopentyl analog (C19H26N2O) has a cLogP of 3.8, yielding a ΔcLogP of +0.7 log units. This places the target compound closer to the optimal lipophilicity range for CNS drug candidates but also increases the risk of nonspecific binding compared to its cyclopentyl counterpart [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.5 (XLogP3 prediction for C20H28N2O) |
| Comparator Or Baseline | 3-cyclopentyl-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]propanamide (CAS 852137-06-5); cLogP ~3.8 |
| Quantified Difference | ΔcLogP = +0.7 log units (higher for the target compound) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm |
Why This Matters
A 0.7 log-unit difference in cLogP can substantially alter membrane permeability and off-target binding profiles, making the compounds non-interchangeable in cell-based assays or in vivo PK studies.
- [1] PubChem Compound Database. XLogP3 prediction for C20H28N2O (3-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review of optimal cLogP ranges. View Source
